Dihydrotomatidine B
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Overview
Description
Dihydrotomatidine B: is a naturally occurring compound found in the leaves of tomatoes and green tomatoes. It is chemically classified as a steroidal alkaloid and is known for its potential health benefits, including its role in preventing muscle wasting. The compound is the aglycone of tomatine and has been studied for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrotomatidine B involves multiple steps, starting from readily available steroidal precursors. The key steps include the formation of the steroidal backbone, followed by specific functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from natural sources, such as tomato leaves. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain the pure compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation and enzymatic synthesis .
Chemical Reactions Analysis
Types of Reactions: Dihydrotomatidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted steroidal compounds. These products often retain the biological activity of the parent compound and can exhibit enhanced or modified properties .
Scientific Research Applications
Chemistry: Dihydrotomatidine B is used as a precursor in the synthesis of various steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its role in inhibiting skeletal muscle atrophy. It has been shown to interact with specific molecular targets involved in muscle maintenance and regeneration .
Medicine: The compound is being investigated as a potential therapeutic agent for conditions such as sarcopenia (age-related muscle loss) and osteoporosis. Its ability to reduce muscle weakness and atrophy makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements aimed at improving muscle health and overall physical performance. Its natural origin and health benefits make it an attractive ingredient for nutraceutical products .
Mechanism of Action
Dihydrotomatidine B exerts its effects by interacting with specific molecular targets in muscle cells. It inhibits the activity of ATF4, a critical mediator of age-related muscle weakness and atrophy. By reducing the expression of ATF4, the compound helps maintain muscle mass and function. Additionally, it modulates various signaling pathways involved in muscle protein synthesis and degradation .
Comparison with Similar Compounds
Tomatidine: The aglycone of tomatine, known for its anabolic properties and ability to prevent muscle wasting.
Ursolic Acid: A natural compound found in various plants, known for its muscle-enhancing and anti-inflammatory effects.
Uniqueness: Dihydrotomatidine B is unique due to its specific interaction with ATF4 and its potent effects on muscle maintenance. Unlike other similar compounds, it has shown a higher efficacy in reducing muscle atrophy and promoting muscle health. Its natural occurrence in tomatoes also makes it a readily available and sustainable source for extraction and production .
Properties
CAS No. |
1449-16-7 |
---|---|
Molecular Formula |
C27H47NO2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H47NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,28-30H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 |
InChI Key |
PNCADIYJKRZFGU-HRRTYWNUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O |
Canonical SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)O |
Origin of Product |
United States |
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